2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile

Anticancer Colorectal cancer Benzochromene regioisomers

2-Amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile (CAS 861208-25-5) belongs to the 2-amino-4H-chromene family, a privileged scaffold in medicinal chemistry associated with anticancer, antiviral, and apoptosis-inducing activities. The compound features a linear benzo[g]chromene core (naphthalene fused at the 2,3-position of the pyran ring), a 4-(4-fluorophenyl) substituent, a 3-carbonitrile group, and a 2-amino group.

Molecular Formula C20H13FN2O
Molecular Weight 316.335
CAS No. 861208-25-5
Cat. No. B2678654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile
CAS861208-25-5
Molecular FormulaC20H13FN2O
Molecular Weight316.335
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)F
InChIInChI=1S/C20H13FN2O/c21-15-7-5-12(6-8-15)19-16-9-13-3-1-2-4-14(13)10-18(16)24-20(23)17(19)11-22/h1-10,19H,23H2
InChIKeyMWYXXQPGVBHJGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile (CAS 861208-25-5): Core Identity and Pharmacophore Context


2-Amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile (CAS 861208-25-5) belongs to the 2-amino-4H-chromene family, a privileged scaffold in medicinal chemistry associated with anticancer, antiviral, and apoptosis-inducing activities [1]. The compound features a linear benzo[g]chromene core (naphthalene fused at the 2,3-position of the pyran ring), a 4-(4-fluorophenyl) substituent, a 3-carbonitrile group, and a 2-amino group. Its molecular formula is C₂₀H₁₃FN₂O (MW 316.33 g/mol). This specific regioisomeric and substitution pattern places it at a structurally distinct position within the broader 2-amino-4H-chromene class, where subtle variations in ring fusion geometry (benzo[g] vs. benzo[h] vs. benzo[f]) and oxidation state (non-dioxo vs. 5,10-dioxo) have been shown to profoundly alter biological target engagement and cytotoxic potency [2].

Why Generic Substitution Is Inadvisable for 2-Amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile (CAS 861208-25-5)


The 2-amino-4H-chromene class is riddled with structurally similar analogs that differ only in the position of the fluorine substituent, the naphthalene fusion geometry, or the oxidation state of the chromene ring—yet these minor variations translate into large differences in biological potency and selectivity. For example, shifting the fluorine from the para to the ortho position on the phenyl ring, or moving from a benzo[g] to a benzo[f] fusion, can alter cytotoxicity against HT-29 colon cancer cells by over an order of magnitude [1]. Likewise, the introduction of a 5,10-dioxo group transforms the compound from a relatively unexplored scaffold into a validated sub-micromolar cytotoxic agent against HeLa cells (IC₅₀ 1.27 μM for the most active 5,10-dioxo derivative) [2]. Procurement of a generic 2-amino-4H-chromene without precise specification of regioisomerism and oxidation state therefore carries a high risk of obtaining a compound with fundamentally different—and potentially irrelevant—biological activity for the intended screening campaign. The quantitative evidence below substantiates precisely where CAS 861208-25-5 differs from its nearest analogs.

Quantitative Differentiation Evidence: 2-Amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile (CAS 861208-25-5) vs. Closest Analogs


Regioisomeric Differentiation: Benzo[g] vs. Benzo[f] Fusion with 4-Fluorophenyl Substituent

The target compound (CAS 861208-25-5) is a 2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile with linear naphthalene fusion. Its closest regioisomeric comparator, 3-amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile (4c), has been characterized for cytotoxicity against HT-29 colorectal cancer cells, yielding an IC₅₀ of 60 µM [1]. Although the amino and carbonitrile positions differ between these regioisomers (2-amino-3-carbonitrile vs. 3-amino-2-carbonitrile), both share the C₂₀H₁₃FN₂O formula and a 4-fluorophenyl group, making them suitable for scaffold comparison. The benzo[f] regioisomer 4c induced apoptosis via upregulation of Bax, caspase-3, -8, and -9 and downregulation of Bcl-2, with a DNA binding constant (Kb) of 3 × 10² M⁻¹ (groove binding mode) [1]. No equivalent quantitative cytotoxicity or mechanistic data have been published for the target benzo[g] compound, representing a critical data gap that users must fill through their own screening.

Anticancer Colorectal cancer Benzochromene regioisomers

Oxidation State Differentiation: Non-Dioxo vs. 5,10-Dioxo Benzo[g]chromene Anticancer Potency

The target compound (CAS 861208-25-5) is a non-dioxo 4H-benzo[g]chromene-3-carbonitrile. A closely related subclass—5,10-dihydro-5,10-dioxo-4H-benzo[g]chromene-3-carbonitriles—has been evaluated for in vitro anticancer activity against HeLa cervical cancer cells [1]. In that series, 9 of 10 compounds showed potency superior to doxorubicin, with the most active derivative (2-amino-4-(3-methoxy-2-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile) achieving an IC₅₀ of 1.27 µM [1]. The 4-(4-fluorophenyl)-5,10-dioxo analog (CAS 728883-41-8) was not the most potent member of that series, indicating that the 4-fluorophenyl group alone does not guarantee sub-micromolar activity within the dioxo subclass. The non-dioxo target compound lacks the quinoid carbonyl redox functionality present in the dioxo series, which is known to contribute to bioreductive activation and ROS generation. No peer-reviewed cytotoxicity data exist for the non-dioxo target compound itself.

Anticancer HeLa cervical cancer Structure-activity relationship

Antiviral Activity Gap: Non-Oxo Benzo[g]chromene vs. 5-Oxo Pyrano[3,2-c]chromene Analog C5

A structurally related analog, 2-amino-4-(4-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile (C5), has demonstrated potent anti-WSSV activity in Litopenaeus vannamei shrimp larvae [1]. C5 achieved a maximum antiviral rate exceeding 93% and reduced mortality of WSSV-infected larvae by 60% in a dose-dependent manner at 72 h post-infection. Pre-incubation of WSSV with 10 mg/L C5 for 1–4 h weakened viral infectivity, lowering lethality to 58% at 144 hpi. Continuous water exchange with C5 further increased survival to 50% at 144 hpi [1]. The target compound (CAS 861208-25-5) differs from C5 by the absence of the 5-oxo group and the pyrano[3,2-c] fusion, possessing instead a simpler 4H-benzo[g]chromene scaffold. No antiviral data exist for the target compound in any system.

Antiviral White Spot Syndrome Virus Aquaculture

Ring Fusion Geometry: Benzo[g] vs. Benzo[h] Chromene Scaffold in Tubulin-Targeting Anticancer Programs

The 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile scaffold is a well-characterized tubulin polymerization inhibitor that binds at the colchicine site [1]. Structure-activity relationship (SAR) studies on this benzo[h] series have established that the 4-aryl substituent, the 3-carbonitrile, and the 2-amino group are critical pharmacophoric elements for tubulin binding [1]. The target compound (CAS 861208-25-5) is a benzo[g] regioisomer, where the linear naphthalene fusion geometry alters the spatial orientation of the 4-(4-fluorophenyl) group relative to the tubulin binding pocket. A related benzo[h] derivative, 2-amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile, has been crystallographically characterized (dihedral angle between fluorophenyl ring and chromene plane = 83.35°) [2], but no tubulin polymerization IC₅₀ data are available for either that compound or the target benzo[g] compound. The SAR insight from the benzo[h] series indicates that ring fusion geometry is a critical determinant of tubulin engagement, and the benzo[g] geometry remains pharmacologically uncharacterized [1].

Anticancer Tubulin polymerization Colchicine binding site

Hazard Profile: Acute Oral Toxicity and Skin Irritation Classification as Handling and Procurement Differentiators

The target compound carries GHS hazard classifications H302 (harmful if swallowed, Acute Toxicity Category 4) and H315 (causes skin irritation, Skin Corrosion/Irritation Category 2) . In contrast, the 5,10-dioxo analog (CAS 728883-41-8) and the benzo[h] regioisomer (CAS 326915-26-8) do not have publicly available, standardized hazard classifications on authoritative databases, making the target compound one of the few members of this subclass with explicit, retrievable safety handling requirements. This provides a practical differentiator for procurement: laboratories without dedicated cytotoxic handling infrastructure may prefer a compound with clear, moderate-hazard labeling over an analog with unknown or potentially more severe toxicity. The hazard profile also informs shipping classification, storage requirements, and institutional safety review documentation.

Safety Hazard classification Laboratory handling

Commercial Availability and Defined Purity Specifications Relative to Non-Commercial Analogs

CAS 861208-25-5 is commercially available from multiple vendors with a defined minimum purity specification of 95% (HPLC) and, from select suppliers, NLT 98% purity with ISO-certified quality systems suitable for global pharmaceutical R&D and QC applications . In contrast, the 5,10-dioxo analog (CAS 728883-41-8) and the 7-bromo derivative (CAS not specified) are primarily available through custom synthesis channels with variable and often undocumented purity. The target compound's availability as an off-the-shelf catalog item with certified purity reduces procurement lead time from weeks (custom synthesis) to days, and the documented purity specification supports direct use in quantitative structure-activity relationship (QSAR) studies and high-throughput screening without additional repurification.

Procurement Purity specification Vendor comparison

Application Scenarios for 2-Amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile (CAS 861208-25-5) Based on Quantitative Evidence


High-Throughput Anticancer Screening Requiring a Structurally Defined, Off-the-Shelf Benzo[g]chromene Scaffold

The target compound is immediately suitable for inclusion in high-throughput cytotoxicity screening panels where the objective is to compare the benzo[g] geometry against the more extensively characterized benzo[f] and benzo[h] regioisomers. The commercial availability at ≥95% purity and the documented hazard profile (H302, H315) enable rapid procurement and straightforward institutional safety approval. The expected benchmark for HT-29 colon cancer cytotoxicity, based on the benzo[f] regioisomer 4c (IC₅₀ = 60 µM) [1], provides a quantitative comparator for hit identification. The absence of published cytotoxicity data for the target compound represents an opportunity for first-to-publish SAR contributions.

Comparative Tubulin Pharmacology: Benzo[g] vs. Benzo[h] Scaffold Profiling

Given the established tubulin-colchicine site binding of the 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile series [2], the target compound (benzo[g] isomer) can serve as a critical tool compound to probe how linear vs. angular naphthalene fusion geometry affects tubulin binding affinity and isoform selectivity. The crystallographically determined dihedral angle of 83.35° for the related benzo[h] 6-methoxy analog [3] provides a structural reference point. Procurement of CAS 861208-25-5 alongside a representative benzo[h] comparator enables head-to-head tubulin polymerization assays and molecular docking studies to define the fusion geometry SAR.

Redox Biology Studies: Non-Quinoid vs. Quinoid Benzo[g]chromene Comparison

The target compound lacks the 5,10-dioxo (quinoid) functionality present in the validated HeLa-cytotoxic benzo[g]chromene series (best IC₅₀ = 1.27 µM, 9/10 compounds superior to doxorubicin) [4]. This makes CAS 861208-25-5 an ideal negative control or comparator for studies investigating the role of quinoid redox cycling in benzochromene-mediated cytotoxicity. Researchers can use the target compound alongside its 5,10-dioxo analog (CAS 728883-41-8) to deconvolve the contribution of the quinone moiety to ROS generation, bioreductive activation, and cancer cell selectivity.

Chemical Biology Tool for Apoptosis Pathway Deconvolution

The benzo[f] regioisomer 4c has been mechanistically characterized as an apoptosis inducer acting through Bax upregulation, Bcl-2 downregulation, and caspase-3/-8/-9 activation in HT-29 cells [1]. The target compound, with its distinct benzo[g] fusion geometry, can serve as a chemical probe to test whether the apoptosis induction profile is conserved across regioisomeric scaffolds. Procurement of CAS 861208-25-5 along with the benzo[f] comparator enables systematic qRT-PCR profiling of apoptotic gene expression, DNA binding studies (groove binding, Kb ~3 × 10² M⁻¹ for the benzo[f] analog [1]), and flow cytometric cell cycle analysis to establish regioisomer-specific pharmacodynamics.

Quote Request

Request a Quote for 2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.